6-Butoxy-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine
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Overview
Description
6-Butoxy-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine is an organic compound known for its unique chemical structure and properties This compound is part of the naphthyridine family, which is characterized by a bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Butoxy-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine typically involves the condensation of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2,2,4-trimethyl-1,2-dihydroquinoline with butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 6-Butoxy-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert it into more reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products: The major products formed from these reactions include various substituted naphthyridines and reduced derivatives, which can be further utilized in different applications .
Scientific Research Applications
6-Butoxy-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: Research is ongoing to explore its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Its derivatives are being investigated for their potential therapeutic effects.
Mechanism of Action
The mechanism of action of 6-Butoxy-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .
Comparison with Similar Compounds
- 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline
- 2,2,4-Trimethyl-1,2-dihydroquinoline
- 6-Butoxy-2,2,4-trimethyl-1,2-dihydroquinoline
Comparison: 6-Butoxy-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine is unique due to its butoxy group, which imparts distinct chemical properties and reactivity. Compared to its ethoxy and trimethyl counterparts, it exhibits different solubility, stability, and biological activity profiles .
Properties
CAS No. |
88724-14-5 |
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Molecular Formula |
C15H22N2O |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
6-butoxy-2,2,4-trimethyl-1H-1,5-naphthyridine |
InChI |
InChI=1S/C15H22N2O/c1-5-6-9-18-13-8-7-12-14(16-13)11(2)10-15(3,4)17-12/h7-8,10,17H,5-6,9H2,1-4H3 |
InChI Key |
LXBPGZCUJMAPHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NC2=C(C=C1)NC(C=C2C)(C)C |
Origin of Product |
United States |
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